molecular formula C25H31N5O3 B1193109 MRK-740-NC

MRK-740-NC

Cat. No.: B1193109
M. Wt: 449.555
InChI Key: OACWMVMQWRVMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRK-740-NC is a negative control compound structurally analogous to MRK-740, a first-in-class inhibitor of the histone methyltransferase PRDM7. Designed to lack enzymatic inhibitory activity, this compound serves as a critical experimental tool to validate the specificity of MRK-740 in cellular and biochemical assays . Its molecular structure differs from MRK-740 by a single substituent: the 2-methyl-pyridin-4-yl group in MRK-740 is replaced with a phenyl group in this compound, resulting in distinct physicochemical properties (Table 1) .

Properties

Molecular Formula

C25H31N5O3

Molecular Weight

449.555

IUPAC Name

3-(3,5-Dimethoxyphenyl)-5-(1-methyl-9-phenyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C25H31N5O3/c1-28-13-14-30(18-25(28)9-11-29(12-10-25)20-7-5-4-6-8-20)24-26-23(27-33-24)19-15-21(31-2)17-22(16-19)32-3/h4-8,15-17H,9-14,18H2,1-3H3

InChI Key

OACWMVMQWRVMAF-UHFFFAOYSA-N

SMILES

CN1CCN(C2=NC(C3=CC(OC)=CC(OC)=C3)=NO2)CC14CCN(C5=CC=CC=C5)CC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRK-740-NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with MRK-740

MRK-740-NC is directly compared to its active counterpart, MRK-740, to isolate PRDM9-specific effects.

Table 1: Structural and Functional Comparison
Property MRK-740 This compound References
Molecular Formula C25H32N6O3 C25H31N5O3
IC50 (PRDM9) 85 nM (in vitro), 0.8 µM (cells) >100 µM (no inhibition observed)
H3K4me3 Reduction Yes (in PRDM9-dependent contexts) No
Colony Formation Inhibits glioblastoma persisters No effect
Cytotoxicity (HEK293) Observed at ≥10 µM Similar off-target cytotoxicity

Mechanistic Insights :

  • MRK-740 engages PRDM9 via a substrate-competitive, SAM-dependent mechanism, while this compound fails to bind the active site .

Comparison with Other Methyltransferase Inhibitors

This compound is contrasted with inhibitors targeting related enzymes, emphasizing its selectivity.

Table 2: Selectivity Across Methyltransferases
Compound Target IC50 (PRDM9) IC50 (PRDM7) Off-Target Activity (33 enzymes tested) References
MRK-740 PRDM9 85 nM 45 µM None
This compound None >100 µM >100 µM None
SKI-73N CARM1 N/A N/A Not reported

Key Findings :

  • Unlike pan-methyltransferase inhibitors (e.g., chaetocin), this compound avoids broad epigenetic interference, making it ideal for controlled studies .

Structural and Physicochemical Comparisons

Differences in molecular properties underpin functional disparities:

Table 3: Physicochemical Properties
Parameter MRK-740 This compound
Molecular Weight 464.3 g/mol 449.2 g/mol
LogP 2.851 3.519
Hydrogen Bond Acceptors 5 6
Rotatable Bonds 7 5

Structural Implications :

  • Reduced rotatable bonds in this compound may limit conformational flexibility required for PRDM9 binding .

Cytotoxicity and Off-Target Effects

Both MRK-740 and this compound exhibit cytotoxicity in HEK293 cells at ≥10 µM, suggesting shared off-target effects unrelated to PRDM9 inhibition . This highlights the necessity of using this compound to distinguish target-specific outcomes from general cellular toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRK-740-NC
Reactant of Route 2
Reactant of Route 2
MRK-740-NC

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